n-Butyryl-D(+)-carnitin [German]

Stereospecificity Butyrylcholinesterase Enzymatic resolution

Procure n-Butyryl-D(+)-carnitine (CAS 25518-46-1), the stereochemically pure D-isomer of butyrylcarnitine, for definitive metabolic research. Unlike generic L-forms, this compound acts as a selective mitochondrial carnitine-acylcarnitine translocase (CACT) inhibitor, not a substrate. Leverage its ~5-fold higher potency for liver CPT1a (IC₅₀ 700 nM) vs. cardiac CPT1b (IC₅₀ 3.4 µM) to dissect tissue-specific fatty acid oxidation. Its absolute resistance to butyrylcholinesterase hydrolysis makes it an ideal non-hydrolyzable control, while its low CACT potency (IC₅₀ >200 µM) enables SAR studies. Insist on ≥98% purity to ensure accurate LC-MS/MS quantification and eliminate confounding isomer interference.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 25518-46-1
Cat. No. B14698378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyryl-D(+)-carnitin [German]
CAS25518-46-1
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyQWYFHHGCZUCMBN-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Butyryl-D(+)-carnitine (CAS 25518-46-1): D-Isomer Acylcarnitine for Metabolic Research and CPT System Investigation


n-Butyryl-D(+)-carnitine (CAS 25518-46-1), also referred to as O-n-butyryl-D-carnitine or (S)-3-(butyryloxy)-4-(trimethylammonio)butanoate, is a short-chain acylcarnitine belonging to the class of carnitine esters. It is the butyryl ester of the unnatural D-isomer of carnitine, possessing the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol [1]. As a member of the (+)-acylcarnitine family, it is structurally distinct from the naturally occurring L-isomers and serves as a valuable tool for investigating the mitochondrial carnitine shuttle and fatty acid oxidation pathways [2].

Why n-Butyryl-D(+)-carnitine Cannot Be Replaced by Butyryl-L-carnitine or Other Acylcarnitines in Scientific Workflows


Generic substitution among acylcarnitine isomers is scientifically invalid due to profound stereospecificity in both enzymatic recognition and mitochondrial transport function. The L- and D-isomers exhibit divergent, and sometimes reciprocally antagonizing, biological actions [1]. Critically, n-butyryl-D(+)-carnitine is not recognized as a substrate by key carnitine-metabolizing enzymes that readily accept the L-form, and it instead acts as a selective inhibitor of the mitochondrial carnitine-acylcarnitine translocase (CACT) [2]. This stereochemical switch—from substrate to inhibitor—means that experimental outcomes are entirely dependent on the specific isomer employed. Furthermore, the acyl chain length modulates potency at the CACT transporter by orders of magnitude, making chain-length analogs non-interchangeable [3].

Quantitative Differentiation of n-Butyryl-D(+)-carnitine (CAS 25518-46-1) Against Key Analogs


Stereospecific Hydrolysis: Butyrylcholinesterase Discriminates L- from D-Butyrylcarnitine

Horse serum butyrylcholinesterase exhibits absolute stereospecificity for the L-isomer of butyrylcarnitine, hydrolyzing butyryl-L-carnitine while leaving n-butyryl-D(+)-carnitine intact [1]. This enzymatic discrimination provides a direct functional contrast between the two isomers and underpins preparative resolution methodologies for racemic carnitine [1].

Stereospecificity Butyrylcholinesterase Enzymatic resolution

CPT1 Inhibition Profile: n-Butyryl-D(+)-carnitine Exhibits Isoform-Specific Potency

In rat liver mitochondria, n-butyryl-D(+)-carnitine inhibits carnitine palmitoyltransferase 1 (CPT1) with an IC₅₀ of 700 nM, whereas in rat heart mitochondria (muscle isoform CPT1b) it shows an IC₅₀ of 3.4 µM [1]. This approximately 5-fold difference in potency between liver and muscle isoforms indicates a measurable degree of isoform selectivity that may be exploitable in tissue-specific metabolic studies.

Carnitine Palmitoyltransferase I CPT1 Isoform selectivity

CACT Inhibition: Chain-Length Dependent Potency of (+)-Acylcarnitines

Medium and long-chain (+)-acylcarnitines inhibit mitochondrial fatty acid transport exclusively via CACT blockade, not via CPT I or CPT II. The IC₅₀ values for this inhibition are chain-length dependent: (+)-hexanoylcarnitine (C6) >200 µM, (+)-octanoylcarnitine (C8) ~35 µM, and (+)-decanoylcarnitine (C10) ~5 µM [1]. As a short-chain C4 analog, n-butyryl-D(+)-carnitine is predicted to exhibit even lower CACT inhibitory potency than (+)-hexanoylcarnitine, positioning it as a negative control or a probe for distinguishing chain-length effects.

Carnitine-Acylcarnitine Translocase CACT Acyl chain length

Physical-Chemical Characterization: Molecular Weight, Purity, and Solubility Profile

n-Butyryl-D(+)-carnitine is available as a white crystalline solid with a molecular weight of 231.29 g/mol (exact mass 231.14700) and a polar surface area (PSA) of 66.43 Ų [1]. The zwitterionic structure confers high aqueous solubility, a critical attribute for in vitro mitochondrial assays . Vendor specifications indicate a purity of ≥98% .

Purity Solubility Analytical standard

Optimal Use Cases for n-Butyryl-D(+)-carnitine Based on Verified Differentiation


Investigating Isoform-Specific CPT1 Inhibition in Liver vs. Cardiac Tissue

Leverage the ~5-fold higher potency of n-butyryl-D(+)-carnitine for liver CPT1 (IC₅₀ = 700 nM) relative to cardiac CPT1b (IC₅₀ = 3.4 µM) to selectively inhibit hepatic fatty acid oxidation [1]. This differential allows researchers to dissect tissue-specific metabolic contributions in models of steatosis or hepatic insulin resistance without confounding cardiac effects [1].

Stereochemical Control in Enzymatic Resolution and Biotransformation Studies

Employ n-butyryl-D(+)-carnitine as a stereochemically pure substrate in butyrylcholinesterase assays to serve as a non-hydrolyzable control. The absolute resistance of the D-isomer to hydrolysis, in contrast to the L-isomer, provides a definitive baseline for quantifying enzyme activity and validating resolution protocols [2].

Probing Chain-Length Dependency of CACT-Mediated Mitochondrial Transport

Utilize n-butyryl-D(+)-carnitine (C4) as a low-potency reference compound in CACT inhibition studies. Its inferred IC₅₀ of >200 µM positions it as a negative control when compared to medium-chain analogs such as (+)-octanoylcarnitine (IC₅₀ ~35 µM) and (+)-decanoylcarnitine (IC₅₀ ~5 µM), enabling structure-activity relationship mapping of the carnitine-acylcarnitine translocase [3].

Analytical Reference Standard for Acylcarnitine Profiling in Metabolomics

Use high-purity n-butyryl-D(+)-carnitine (≥98%) as a calibration standard in LC-MS or GC-MS workflows for quantifying butyrylcarnitine species in plasma, tissue, or cell culture [4]. Its distinct retention time and mass fragmentation pattern, identical to the L-isomer but with defined stereochemistry, ensures accurate peak identification and quantification [4].

Quote Request

Request a Quote for n-Butyryl-D(+)-carnitin [German]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.